- Formation of pyridazino[6,1-c][1,4]oxazin-8(7H)-ones by intramolecular cycloaddition of azoalkenesJournal of the Chemical Society, 1972, , 1972-1999,
Cas no 98021-61-5 (2-(prop-2-yn-1-yloxy)acetic acid)

98021-61-5 structure
Nome del prodotto:2-(prop-2-yn-1-yloxy)acetic acid
2-(prop-2-yn-1-yloxy)acetic acid Proprietà chimiche e fisiche
Nomi e identificatori
-
- (2-propyn-1-yloxy)acetic Acid
- 2-(prop-2-ynyloxy)acetic acid
- MALONIC ACID, 2-PROPYNYL-, DIETHYL ESTER
- (2-propynyl)propanedioic acid diethyl ester
- Malonic acid, 2-(2-propynyl)-, diethyl ester
- 2-(2-propynyl)malonic acid diethyl ester
- diethyl (prop-2-ynyl)malonate
- 2-(2-propynyloxy)acetic acid
- Diethyl propargylmalonate
- diethyl 2-(prop-2-enyl)malonate
- USAF KF-9
- prop-2-ynyloxyacetic acid
- diethyl 2-(prop-2-ynyl)malonate
- Diethyl 2-(prop-2-yn-1-yl)malonate
- Diethyl (mono) propargyl malonate
- AC1L1G64
- 2-propargylmalonic acid diethyl ester
- BRN 1103668
- 2-(2-Propyn-1-yloxy)acetic acid (ACI)
- Acetic acid, (2-propynyloxy)- (6CI, 9CI)
- (2-Propynyloxy)acetic acid
- (Propargyloxy)acetic acid
- 2-(Prop-2-ynyloxy)aceticacid
- DB-163438
- AKOS005200678
- SY275440
- MFCD10694017
- WS-00179
- 2-prop-2-ynoxyacetic acid
- 98021-61-5
- (PROP-2-YN-1-YLOXY)ACETIC ACID
- Z362807246
- SCHEMBL2505557
- CS-0070099
- AT18966
- a-propargyloxyacetic acid
- F8885-6186
- prop-2-ynyloxy-acetic acid
- 2-(prop-2-yn-1-yloxy)acetic acid
- EN300-106432
-
- Inchi: 1S/C5H6O3/c1-2-3-8-4-5(6)7/h1H,3-4H2,(H,6,7)
- Chiave InChI: DZQBMVUCILXGLV-UHFFFAOYSA-N
- Sorrisi: O=C(COCC#C)O
Proprietà calcolate
- Massa esatta: 114.031694049g/mol
- Massa monoisotopica: 114.031694049g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 3
- Conta atomi pesanti: 8
- Conta legami ruotabili: 3
- Complessità: 119
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 46.5Ų
- XLogP3: -0.2
2-(prop-2-yn-1-yloxy)acetic acid Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
Ambeed | A715238-5g |
2-(Prop-2-ynyloxy)acetic acid |
98021-61-5 | 95% | 5g |
$623.0 | 2025-02-22 | |
TRC | P184391-1g |
2-(Prop-2-yn-1-yloxy)acetic Acid |
98021-61-5 | 1g |
$ 840.00 | 2022-06-03 | ||
Enamine | EN300-106432-0.1g |
2-(prop-2-yn-1-yloxy)acetic acid |
98021-61-5 | 95.0% | 0.1g |
$100.0 | 2025-02-21 | |
Life Chemicals | F8885-6186-1g |
2-(prop-2-yn-1-yloxy)acetic acid |
98021-61-5 | 95%+ | 1g |
$580.0 | 2023-09-05 | |
Life Chemicals | F8885-6186-10g |
2-(prop-2-yn-1-yloxy)acetic acid |
98021-61-5 | 95%+ | 10g |
$4650.0 | 2023-09-05 | |
Enamine | EN300-106432-0.05g |
2-(prop-2-yn-1-yloxy)acetic acid |
98021-61-5 | 95.0% | 0.05g |
$67.0 | 2025-02-21 | |
Enamine | EN300-106432-2.5g |
2-(prop-2-yn-1-yloxy)acetic acid |
98021-61-5 | 95.0% | 2.5g |
$490.0 | 2025-02-21 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1140739-100mg |
2-(Prop-2-yn-1-yloxy)acetic acid |
98021-61-5 | 97% | 100mg |
¥393.00 | 2024-04-23 | |
Life Chemicals | F8885-6186-0.25g |
2-(prop-2-yn-1-yloxy)acetic acid |
98021-61-5 | 95%+ | 0.25g |
$523.0 | 2023-09-05 | |
Ambeed | A715238-10g |
2-(Prop-2-ynyloxy)acetic acid |
98021-61-5 | 95% | 10g |
$1060.0 | 2025-02-22 |
2-(prop-2-yn-1-yloxy)acetic acid Metodo di produzione
Metodo di produzione 1
Condizioni di reazione
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran
1.2 Solvents: Tetrahydrofuran
1.2 Solvents: Tetrahydrofuran
Riferimento
Metodo di produzione 2
Condizioni di reazione
Riferimento
- Cyclization of alkynecarboxylic acids: synthesis of 6-exo-methylene-1,4-dioxan-2-onesJournal of Chemical Research, 1991, ,,
Metodo di produzione 3
Condizioni di reazione
1.1 Reagents: Sodium Solvents: Benzene
Riferimento
- Synthesis of 3-alkyl-6-methyl-1,4-dioxanes and dioxenesArmyanskii Khimicheskii Zhurnal (1990, 1990, 43(10), 664-8,
Metodo di produzione 4
Condizioni di reazione
1.1 Reagents: Lithium hydroxide Solvents: Tetrahydrofuran , Water ; 0 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; neutralized, 0 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; neutralized, 0 °C
Riferimento
- Triazole-linked fluorescent bisboronic acid capable of selective recognition of the Lewis Y antigenBioorganic & Medicinal Chemistry Letters (2017, 2017, 27(9), 1983-1988,
Metodo di produzione 5
Condizioni di reazione
1.1 Reagents: Potassium hydroxide Solvents: Methanol , Water ; 0 °C; 2 h, rt
Riferimento
- Ru-Catalyzed cascade reaction of α,ω-alkynoic acids and arylethylamines towards the synthesis of aryl-fused heterocyclesOrganic Chemistry Frontiers (2020, 2020, 7(4), 660-665,
Metodo di produzione 6
Condizioni di reazione
1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ; rt; 1 h, 15 °C
Riferimento
- A "Click Chemistry Platform" for the Rapid Synthesis of Bispecific Molecules for Inducing Protein DegradationJournal of Medicinal Chemistry (2018, 2018, 61(2), 453-461,
Metodo di produzione 7
Condizioni di reazione
Riferimento
- Intramolecular dipolar cycloaddition reaction of 5H,7H-thiazolo[3,4-c]oxazol-4-ium-1-olates: synthesis of chiral 1H-pyrrolo[1,2-c]thiazole derivatives. [Erratum to document cited in CA131:102227]Journal of the Chemical Society, 1999, ,,
Metodo di produzione 8
Condizioni di reazione
Riferimento
- Intramolecular dipolar cycloaddition reaction of 5H,7H-thiazolo[3,4-c]oxazol-4-ium-1-olates: synthesis of chiral 1H-pyrrolo[1,2-c]thiazole derivativesJournal of the Chemical Society, 1999, , 1219-1224,
Metodo di produzione 9
Condizioni di reazione
1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ; 5 h, 25 °C
Riferimento
- Self-Assembled pH-Sensitive Cholesteryl Pullulan Nanogel As a Protein Delivery VehicleBiomacromolecules (2013, 2013, 14(1), 56-63,
Metodo di produzione 10
Condizioni di reazione
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide , Tetrahydrofuran ; 30 min, 0 °C
1.2 Solvents: Dimethylformamide , Tetrahydrofuran ; 0 °C; 4 h, rt
1.3 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran , Water ; 3 h, rt
1.4 Reagents: Hydrochloric acid Solvents: Water ; pH 2, rt
1.2 Solvents: Dimethylformamide , Tetrahydrofuran ; 0 °C; 4 h, rt
1.3 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran , Water ; 3 h, rt
1.4 Reagents: Hydrochloric acid Solvents: Water ; pH 2, rt
Riferimento
- Silver-catalyzed intramolecular hydroamination of alkynes in aqueous media: efficient and regioselective synthesis for fused benzimidazolesGreen Chemistry (2011, 2011, 13(2), 397-405,
Metodo di produzione 11
Condizioni di reazione
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; rt
1.2 2 h, rt; overnight, rt
1.3 Reagents: Sulfuric acid Solvents: Water ; pH 2, rt
1.2 2 h, rt; overnight, rt
1.3 Reagents: Sulfuric acid Solvents: Water ; pH 2, rt
Riferimento
- Enabling Multiple Conjugation to Oligonucleotides Using "Click Cycles"Bioconjugate Chemistry (2016, 2016, 27(11), 2620-2628,
Metodo di produzione 12
Condizioni di reazione
Riferimento
- Preparation of thermocleavable conjugates based on ansamitocin and superparamagnetic nanostructured particles by a chemobiosynthetic approachChemistry - A European Journal (2014, 2014, 20(52), 17541-17551,
2-(prop-2-yn-1-yloxy)acetic acid Raw materials
- Ethyl bromoacetate
- to ntu
- ethyl 2-chloroacetate
- methyl 2-(prop-2-yn-1-yloxy)acetate
- 2-(2-Propyn-1-yloxy)acetic acid tert-butyl ester
2-(prop-2-yn-1-yloxy)acetic acid Preparation Products
2-(prop-2-yn-1-yloxy)acetic acid Letteratura correlata
-
M?d?lina Elena Mois?,László Poppe,Cristian Andrei Gal,László Csaba Bencze,Florin Dan Irimie,Csaba Paizs,Francisc Peter,Monica Ioana To?a React. Chem. Eng. 2018 3 790
98021-61-5 (2-(prop-2-yn-1-yloxy)acetic acid) Prodotti correlati
- 924874-35-1(5-Allyl-6-methyl-2-(4,6,7-trimethylquinazolin-2-yl)aminopyrimidin-4(3H)-one)
- 2680844-23-7(tert-butyl N-1-(2-cyanoethyl)-3-methyl-1H-1,2,4-triazol-5-ylcarbamate)
- 1021122-09-7([5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl 5-bromofuran-2-carboxylate)
- 2229374-23-4(2-bromo-6-methoxy-3-(2-nitroethyl)phenol)
- 1797552-32-9(N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)benzenesulfonamide)
- 1251547-96-2(2-(ethylsulfanyl)-N-5-(thiophen-3-yl)-1,3,4-oxadiazol-2-ylbenzamide)
- 856563-10-5((1R)-1-(2,4-dimethylphenyl)ethan-1-amine)
- 924034-13-9(2-(2-bromo-4-formyl-6-methoxyphenoxy)-N-1-(furan-2-yl)ethylacetamide)
- 1528496-39-0(Thiazole, 2-(3-chloropropyl)-4-methyl-)
- 1544-53-2(2,2,2-trifluoroethane-1-thiol)
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:98021-61-5)2-(prop-2-yn-1-yloxy)acetic acid

Purezza:99%/99%
Quantità:1g/5g
Prezzo ($):237.0/800.0